Lactic acid, 2-methyl-, 2-phenylhydrazide

Description

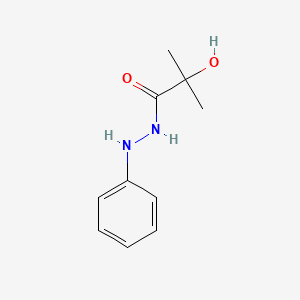

Lactic acid, 2-methyl-, 2-phenylhydrazide (CAS: N/A; molecular formula: C₁₁H₁₄N₂O₂) is a hydrazide derivative featuring a methyl-substituted lactic acid backbone linked to a phenylhydrazide group. This compound combines the reactivity of hydrazides with the steric and electronic effects of the methyl and phenyl substituents, making it relevant in organic synthesis and pharmaceutical research.

Properties

CAS No. |

15421-39-3 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-hydroxy-2-methyl-N'-phenylpropanehydrazide |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11,14H,1-2H3,(H,12,13) |

InChI Key |

CHIAHVSUEUXUMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)NNC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lactic acid, 2-methyl-, 2-phenylhydrazide typically involves the reaction of lactic acid with 2-phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The general reaction scheme is as follows:

Lactic acid+2-phenylhydrazine→Lactic acid, 2-methyl-, 2-phenylhydrazide

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Lactic acid, 2-methyl-, 2-phenylhydrazide undergoes hydrolysis under acidic or basic conditions, cleaving the hydrazide bond to regenerate 2-methyl lactic acid and phenylhydrazine derivatives.

-

Key Findings :

Condensation Reactions

The hydrazide group (–NH–NH₂) reacts with aldehydes/ketones to form hydrazones, leveraging its nucleophilic NH₂ moiety.

| Reactant | Product | Conditions | Yield | Sources |

|---|---|---|---|---|

| Benzaldehyde | Phenylhydrazone derivative | Room temperature, ethanol solvent | 84–93% | |

| Acetone | Hydrazone with methyl branches | Reflux, catalytic acid/base | 75–88% |

-

Mechanism :

Nucleophilic Substitution

The hydrazide acts as a nucleophile in reactions with electrophiles (e.g., acyl chlorides, esters).

-

Notable Example :

Thermal Decomposition

Heating under acidic conditions induces cyclization and decarboxylation, forming heterocyclic compounds.

Redox Reactions

The hydroxyl and hydrazide groups enable participation in redox processes.

| Reagent | Product | Observations | Sources |

|---|---|---|---|

| NaBH₄ | Reduced hydrazine derivative | Selective reduction of carbonyl to alcohol | |

| KMnO₄ (acidic) | Oxidative cleavage products | Degradation to CO₂ and phenyl fragments |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₄N₂O₂

- Structural Information :

- SMILES : CC(C)(C(=O)NNC1=CC=CC=C1)O

- InChI : InChI=1S/C10H14N2O2/c1-10(2,14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11,14H,1-2H3,(H,12,13)

Biochemical Studies

Lactic acid derivatives are frequently used in biochemical research due to their role in metabolic pathways. The compound can serve as a substrate or reagent in enzymatic assays. For instance, studies have shown that derivatives of lactic acid can be utilized to investigate lactate dehydrogenase activity, which is crucial for understanding energy metabolism in cells .

Catalysis in Polymer Chemistry

Recent research indicates that lactic acid derivatives can catalyze the aminolysis of polyesters. Specifically, lactic acid anions have been shown to enhance the nucleophilicity of amines, facilitating the cleavage of carbonyl bonds in polylactic acid (PLA). This reaction pathway not only contributes to the recycling of PLA but also leads to the formation of valuable chemicals like N-aryl lactamides .

Table 1: Catalytic Activity of Lactic Acid Derivatives

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aminolysis of PLA with Anilines | [N4444][Lac] + H₂O | Up to 100 | |

| Hydrolysis of PLA | [N4444][Lac] | High |

Pharmaceutical Applications

Lactic acid derivatives have potential applications in drug formulation and delivery systems. Their ability to modulate pH and act as stabilizers makes them suitable candidates for controlled release formulations. The hydrazide functional group may also enhance the solubility and bioavailability of active pharmaceutical ingredients .

Case Study 1: Biodegradable Plastics

A study demonstrated that lactic acid derivatives could be effectively used to upcycle waste PLA into useful products through aminolysis reactions. The process showed high efficiency and selectivity for producing N-aryl lactamides from spent polyesters, showcasing a sustainable approach to waste management while creating valuable chemical intermediates .

Case Study 2: Enzymatic Assays

In biochemical assays focusing on lactate metabolism, lactic acid derivatives were employed as substrates for lactate dehydrogenase assays. The results indicated that these compounds could significantly influence enzyme kinetics, providing insights into metabolic regulation under varying conditions .

Mechanism of Action

The mechanism of action of lactic acid, 2-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Tables for Comparative Analysis

Table 1: Physical and Structural Properties

Table 2: Functional Group Impact

Biological Activity

Lactic acid, 2-methyl-, 2-phenylhydrazide, commonly referred to as a phenylhydrazine derivative, is an organic compound that has garnered attention for its biological activity. This article explores its various biological effects, mechanisms of action, and potential applications in health and medicine.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a lactic acid moiety attached to a phenylhydrazine group, which is significant for its reactivity and biological interactions. The presence of both hydrazine and carboxylic acid functionalities contributes to its unique properties.

Antioxidant Properties

Research has indicated that derivatives of phenylhydrazine, including this compound, exhibit antioxidant activity. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes that are pivotal in metabolic pathways. For instance, studies suggest that it can inhibit lactate dehydrogenase (LDH), an enzyme involved in the conversion of pyruvate to lactate. This inhibition may have therapeutic implications in conditions characterized by elevated LDH activity, such as cancer .

Cytotoxic Effects

Some studies have reported cytotoxic effects of phenylhydrazine derivatives on various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through oxidative stress pathways. In vitro experiments demonstrated that these compounds could significantly reduce cell viability in cancerous cells while exhibiting lower toxicity towards normal cells .

Case Studies

- Cancer Cell Line Studies :

- Neuroprotective Effects :

Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydrazine group can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Interaction : By binding to active sites on enzymes like LDH, the compound alters metabolic pathways that are often dysregulated in disease states.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through oxidative stress signaling.

Q & A

Q. How is lactic acid, 2-methyl-, 2-phenylhydrazide synthesized in laboratory settings?

The synthesis typically involves the condensation of 2-methyl-lactic acid derivatives with phenylhydrazine. A common approach includes esterification of the carboxylic acid group followed by hydrazide formation via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like unreacted hydrazine or over-alkylated species. Characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is recommended to confirm intermediate and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A combination of NMR (¹H and ¹³C), infrared spectroscopy (IR), and mass spectrometry (MS) is essential. NMR identifies proton environments and stereochemistry, IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide), and MS provides molecular weight validation. For chiral centers, polarimetry or chiral HPLC may resolve enantiomeric purity .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to moisture, heat (>25°C), and incompatible materials (strong acids/bases). Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) can predict shelf life .

Q. How does pH influence the solubility and reactivity of this compound in aqueous solutions?

The compound’s solubility increases in alkaline conditions due to deprotonation of the hydrazide group (pKa ~3–4). Reactivity with nucleophiles (e.g., thiols) is pH-dependent, with optimal activity near neutral pH. Titration experiments, as described in lactic acid pKa determination workflows, can quantify protonation states .

Advanced Research Questions

Q. What are the critical considerations in designing experiments to optimize the yield of this compound under varying reaction conditions?

Use response surface methodology (RSM) or Box-Behnken Design (BBD) to evaluate interactions between variables (e.g., molar ratios, temperature, solvent polarity). Quadratic models can predict optimal conditions, while ANOVA identifies significant factors. For example, immobilized enzyme systems may improve selectivity in hydrazide formation .

Q. How can researchers resolve discrepancies in spectroscopic data when confirming the stereochemistry of this compound?

Combine X-ray crystallography with NOESY NMR to resolve spatial arrangements. Computational methods (e.g., density functional theory) can simulate spectra for comparison. For ambiguous cases, derivatization with chiral auxiliaries or Mosher’s acid may enhance stereochemical clarity .

Q. What methodologies are employed to analyze the kinetic parameters of this compound degradation under physiological conditions?

Use dynamic models to simulate degradation pathways (e.g., hydrolysis or enzymatic cleavage). First-principles models, such as those applied in reverse electro-enhanced dialysis (REED), track ion transport and reaction rates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry quantifies degradation products over time .

Q. What statistical approaches are recommended for validating the purity of this compound when contradictory chromatographic results occur?

Apply multivariate analysis (e.g., principal component analysis) to reconcile data from multiple techniques (HPLC, GC-MS). Use control experiments with spiked impurities to identify interference sources. For batch-to-batch variability, hierarchical clustering can classify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.